D-Lombricine can be synthesized through several methods. One prominent approach involves the guanidination of serine, specifically using O-methylurea in the reaction with 2-amino-2-carboxyethyl 2-aminoethyl hydrogen phosphate (serine ethanolamine) . This process typically includes:
The synthesis has been characterized using one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy to confirm the structure and purity of D-Lombricine .
D-Lombricine has a complex molecular structure characterized by its phosphate group linked to a guanidine moiety. The molecular formula is , with a molecular weight of approximately 223.17 g/mol.
Key structural features include:
The stereochemistry of D-Lombricine indicates that it contains the D-enantiomer of serine, which is significant for its biological activity .
D-Lombricine participates in various biochemical reactions, primarily involving phosphorylation and guanidination processes. Key reactions include:
The reactivity of D-Lombricine is largely dictated by its functional groups, particularly the phosphate and guanidine moieties, which are involved in enzymatic interactions .
The mechanism of action of D-Lombricine primarily revolves around its role as an intracellular signaling molecule. It acts similarly to creatine by:
Studies indicate that D-Lombricine may interact with specific receptors or enzymes, impacting cellular signaling pathways related to energy homeostasis .
D-Lombricine exhibits several notable physical and chemical properties:
Analyses have shown that D-Lombricine's retention time during HPLC varies based on its concentration and the mobile phase used, highlighting its distinct chromatographic behavior .
D-Lombricine has several significant applications in scientific research:
Its unique properties make it valuable for understanding metabolic pathways and developing potential therapeutic applications targeting energy metabolism disorders .
D-Lombricine (O-[{2-[(diaminomethylene)amino]ethoxy}(hydroxy)phosphoryl]-D-serine) is a phosphagen exclusively identified in annelids, particularly earthworms. Its molecular formula is C₆H₁₅N₄O₆P (molar mass: 270.18 g/mol), featuring three key functional groups:
The stereocenter at the serine α-carbon adopts the D-configuration, as confirmed by chiral chromatography and X-ray diffraction. This configuration aligns with D-glyceraldehyde in the Fischer projection, where the α-amino group resides on the right side in the standard orientation [9] [10]. The D-stereochemistry is evolutionarily conserved in terrestrial oligochaetes like Lumbricus terrestris but differs from the L-serine isomer in echiuroid marine worms [6].
Table 1: Atomic Composition of D-Lombricine
Element | Count | Molecular Environment |
---|---|---|
Carbon (C) | 6 | Guanidinoethyl, serine backbone |
Hydrogen (H) | 15 | Aliphatic, amine, guanidino |
Nitrogen (N) | 4 | Guanidino (3N), α-amine (1N) |
Oxygen (O) | 6 | Phosphodiester (3O), carboxylate (2O), hydroxyl (1O) |
Phosphorus (P) | 1 | Central phosphodiester atom |
The biological activity and distribution of lombricine enantiomers are strictly partitioned:
Table 2: Properties of Lombricine Enantiomers
Property | D-Lombricine | L-Lombricine |
---|---|---|
Natural Source | Terrestrial oligochaetes | Echiuroid worms |
kₘ with LK (mM) | 5.33 | >100 (inactive) |
Specificity Index (kₐₜₜ/Kₘ) | 3.37 s⁻¹mM⁻¹ | Undetectable |
Predominant Hydrogen Bonding | 3.2 Å (OH⋯O=P) | 4.1 Å (suboptimal) |
The phosphodiester bond (–O–PO₂⁻–O–) bridges C1 of 2-guanidinoethanol and C3 of D-serine, forming a non-peptide conjugate:
Table 3: Phosphodiester Bond Characteristics
Parameter | Value | Method of Determination |
---|---|---|
Bond Length (P–O) | 1.61 ± 0.02 Å | X-ray crystallography |
Bond Angle (O–P–O) | 108.5° | X-ray crystallography |
Hydrolysis Rate (pH 7) | 1.2 × 10⁻⁷ s⁻¹ | ³¹P-NMR kinetics |
Torsion Angle (C–O–P–O) | -65° | Molecular dynamics simulation |
D-Lombricine exhibits pH-dependent ionic states due to three ionizable groups:
Table 4: Protonation States of D-Lombricine at Key pH Milestones
pH | α-Carboxylate | α-Amine | Guanidino Group | Phosphodiester | Net Charge |
---|---|---|---|---|---|
1.0 | COOH | NH₃⁺ | NH₂–C=NH⁺ | OPO₂H | +2 |
5.7 | COO⁻ | NH₃⁺ | NH₂–C=NH⁺ | OPO₂⁻ | 0 |
9.2 | COO⁻ | NH₂ | NH₂–C=NH⁺ | OPO₂⁻ | -1 |
12.5 | COO⁻ | NH₂ | NH–C=NH | OPO₂⁻ | -2 |
X-ray Crystallography: Substrate-free lombricine kinase (LK) structures (PDB: 3R2Y) reveal D-lombricine binding via residues Arg₁₀₉ (guanidino H-bonds) and Asp₂₄₄ (serine carboxylate salt bridge). Electron density maps confirm the D-configuration through Cα–OH orientation [1] [5].
Multinuclear NMR:
Mass Spectrometry: ESI-MS/MS of m/z 271.1 [M+H]⁺ shows fragments at m/z 152.0 (guanidinoethanol–PO₃) and m/z 119.1 (D-serine–H₂O) [6].
Thermogravimetric Analysis (TGA): Decomposition onset at 210°C correlates with phosphodiester cleavage, generating guanidinoethanol (ΔW = 18.5%) and serine anhydride [8].
Table 5: Spectroscopic Signatures of D-Lombricine
Technique | Key Signals | Structural Assignment |
---|---|---|
FT-IR | 1590 cm⁻¹, 2110 cm⁻¹ | νₐₛ(COO⁻), δ(NH₃⁺ guanidinium) |
¹H-NMR (D₂O) | 3.10 (d, 2H), 3.90 (t, 2H), 4.20 (m, 1H) | –NCH₂CH₂OP, –CH₂OP, D-serine CH |
³¹P-NMR (D₂O) | 3.1 ppm | Phosphodiester (RO)₂PO₂⁻ |
ESI-MS (positive) | 271.1 [M+H]⁺, 152.0, 119.1 | Intact ion, [C₂H₇N₃O₄P]⁺, [C₃H₅NO₃]⁺ |
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